4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride
Overview
Description
4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride: is a complex organic compound featuring a bicyclic structure with nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride typically involves multiple steps:
Epoxide Opening: : The starting material, N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane] , reacts with primary aliphatic amines to open the epoxide ring, forming amino alcohols[_{{{CITATION{{{_1{Synthesis of 4′-alkyl-8-azaspirobicyclo[3.2.1]octane-3,2 ....
Formation of N-Chloroacetyl Derivatives: : These amino alcohols are then converted into N-chloroacetyl derivatives [_{{{CITATION{{{_1{Synthesis of 4′-alkyl-8-azaspirobicyclo[3.2.1]octane-3,2 ....
Cyclization: : The N-chloroacetyl derivatives undergo cyclization in the presence of sodium hydride (NaH) in dimethylformamide (DMF) to form N-Boc-protected 4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one [_{{{CITATION{{{_1{Synthesis of 4′-alkyl-8-azaspirobicyclo[3.2.1]octane-3,2 ....
Hydrochloride Formation: : Finally, treatment with hydrogen chloride (HCl) in ethyl acetate yields the desired This compound [_{{{CITATION{{{_1{Synthesis of 4′-alkyl-8-azaspirobicyclo[3.2.1]octane-3,2 ....
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes, ensuring efficient and cost-effective processes. This might include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride: can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: : Explored for its therapeutic potential in drug discovery and development.
Industry: : Applied in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism by which 4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting or activating biological processes, and influencing cellular functions.
Comparison with Similar Compounds
4'-methyl-8-azaspiro[bicyclo[3.2.2]octane-3,2'-morpholin]-5'-one hydrochloride: is unique due to its specific structural features and potential applications. Similar compounds include other azaspiro compounds and morpholin derivatives, which may have different biological activities and uses.
Conclusion
4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from chemistry to medicine.
Properties
IUPAC Name |
4'-methylspiro[8-azabicyclo[3.2.1]octane-3,6'-morpholine]-3'-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2.ClH/c1-13-7-11(15-6-10(13)14)4-8-2-3-9(5-11)12-8;/h8-9,12H,2-7H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDWZEOMQMPWBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CC3CCC(C2)N3)OCC1=O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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